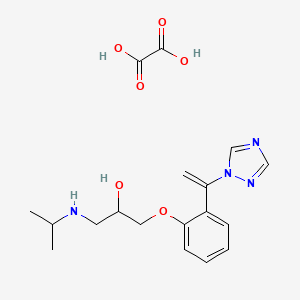

3-(Isopropylamino)-1-(6-(1-(1H-1,2,4-triazol-1-yl)vinyl)phenoxy)-2-propanol oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Isopropilamino)-1-(6-(1-(1H-1,2,4-triazol-1-il)vinil)fenoxi)-2-propanol oxalato es un compuesto orgánico sintético que pertenece a la clase de los betabloqueantes. Estos compuestos se utilizan comúnmente en el tratamiento de enfermedades cardiovasculares debido a su capacidad para bloquear los receptores beta-adrenérgicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(Isopropilamino)-1-(6-(1-(1H-1,2,4-triazol-1-il)vinil)fenoxi)-2-propanol oxalato típicamente involucra múltiples pasos:

Formación del intermedio fenoxi: El grupo fenoxi se introduce a través de una reacción de sustitución nucleofílica.

Introducción del grupo triazol: La parte triazol se agrega a través de una reacción de química click, que es conocida por su alta eficiencia y especificidad.

Aminación: El grupo isopropilamino se introduce a través de una reacción de aminación reductora.

Formación de la sal oxalato: El paso final implica la reacción de la base libre con ácido oxálico para formar la sal oxalato.

Métodos de producción industrial

Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al mismo tiempo que se minimiza el costo y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo isopropilamino.

Reducción: Las reacciones de reducción pueden ocurrir en la parte triazol.

Sustitución: El grupo fenoxi puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se utilizan típicamente.

Sustitución: Los nucleófilos como metóxido de sodio o terc-butóxido de potasio se pueden utilizar.

Productos principales

Oxidación: Derivados oxidados del grupo isopropilamino.

Reducción: Derivados reducidos de la parte triazol.

Sustitución: Derivados fenoxi sustituidos.

Aplicaciones Científicas De Investigación

3-(Isopropilamino)-1-(6-(1-(1H-1,2,4-triazol-1-il)vinil)fenoxi)-2-propanol oxalato tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de los betabloqueantes y sus interacciones con los receptores beta-adrenérgicos.

Biología: Se investiga por sus efectos en las vías de señalización celular.

Medicina: Se explora por sus posibles efectos terapéuticos en enfermedades cardiovasculares.

Industria: Se utiliza en el desarrollo de nuevos fármacos y como patrón de referencia en el control de calidad.

Mecanismo De Acción

El compuesto ejerce sus efectos bloqueando los receptores beta-adrenérgicos, que están involucrados en la regulación de la frecuencia cardíaca y la presión arterial. Al inhibir estos receptores, el compuesto reduce la carga de trabajo del corazón y la demanda de oxígeno, lo que lo hace eficaz en el tratamiento de afecciones como la hipertensión y la angina de pecho.

Comparación Con Compuestos Similares

Compuestos similares

Propranolol: Otro betabloqueante con un mecanismo de acción similar.

Atenolol: Un betabloqueante selectivo utilizado en el tratamiento de la hipertensión.

Metoprolol: Un betabloqueante que se usa comúnmente para afecciones cardíacas.

Singularidad

3-(Isopropilamino)-1-(6-(1-(1H-1,2,4-triazol-1-il)vinil)fenoxi)-2-propanol oxalato es único debido a la presencia de la parte triazol, que puede conferir propiedades farmacológicas adicionales en comparación con otros betabloqueantes.

Propiedades

Número CAS |

85128-01-4 |

|---|---|

Fórmula molecular |

C18H24N4O6 |

Peso molecular |

392.4 g/mol |

Nombre IUPAC |

oxalic acid;1-(propan-2-ylamino)-3-[2-[1-(1,2,4-triazol-1-yl)ethenyl]phenoxy]propan-2-ol |

InChI |

InChI=1S/C16H22N4O2.C2H2O4/c1-12(2)18-8-14(21)9-22-16-7-5-4-6-15(16)13(3)20-11-17-10-19-20;3-1(4)2(5)6/h4-7,10-12,14,18,21H,3,8-9H2,1-2H3;(H,3,4)(H,5,6) |

Clave InChI |

HJVPEXRRHSBKMG-UHFFFAOYSA-N |

SMILES canónico |

CC(C)NCC(COC1=CC=CC=C1C(=C)N2C=NC=N2)O.C(=O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.